Ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate
Overview
Description
Starting Materials: Butylamine.
Reaction Conditions: The butylamine is introduced via nucleophilic substitution, typically under mild heating conditions.
Attachment of the Hydroxycyclohexyl Group:
Starting Materials: 4-hydroxycyclohexylamine.
Reaction Conditions: This step involves a coupling reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The hydroxy group on the cyclohexyl ring can undergo oxidation to form a ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The amino groups can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Material Science: Potential use in the synthesis of novel polymers and materials with unique properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling:
Medicine:
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Therapeutics: Possible applications in the treatment of diseases where modulation of specific biological pathways is required.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in plants.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate typically involves multi-step organic reactions
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Formation of the Pyrimidine Core:
Starting Materials: Ethyl cyanoacetate and guanidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide under reflux conditions to form the pyrimidine ring.
Mechanism of Action
The mechanism of action of Ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrimidine core allows it to mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The hydroxycyclohexyl group may enhance binding affinity through hydrogen bonding, while the butylamino group can interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
- Ethyl 2-(methylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate
- Ethyl 2-(butylamino)-4-(((1r,4r)-4-methoxycyclohexyl)-amino)pyrimidine-5-carboxylate
- Ethyl 2-(butylamino)-4-(((1r,4r)-4-hydroxycyclohexyl)-amino)pyrimidine-5-carboxylate
Uniqueness: this compound is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of both the butylamino and hydroxycyclohexyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for diverse applications.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
ethyl 2-(butylamino)-4-[(4-hydroxycyclohexyl)amino]pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-3-5-10-18-17-19-11-14(16(23)24-4-2)15(21-17)20-12-6-8-13(22)9-7-12/h11-13,22H,3-10H2,1-2H3,(H2,18,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBNUWYYKNOCSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C(C(=N1)NC2CCC(CC2)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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